REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([F:14])[CH:12]=2)[NH:7][CH:6]=1)[CH3:4].C[N:16](C=O)C>>[CH2:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([F:14])[CH:12]=2)[N:7]([NH2:16])[CH:6]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
745 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CNC2=NC=C(C=C21)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is treated with HOSA (2.5 g, 22.5 mmol) portion wise
|
Type
|
TEMPERATURE
|
Details
|
warmed to rt over 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture is then poured over ice
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 30% -50% EtOAc in heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CN(C2=NC=C(C=C21)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 685 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |